![molecular formula C17H18N2O2S B3020531 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 710986-76-8](/img/structure/B3020531.png)
1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazoline derivatives are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit interesting chemical and physical properties. The compound is not directly studied in the provided papers, but similar compounds with variations in the substituents on the phenyl rings have been investigated for their molecular structure, vibrational frequencies, and potential biological activities.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives. Although the exact synthesis of 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectroscopic techniques, and their structures confirmed by X-ray diffraction studies . These methods are likely applicable to the synthesis and characterization of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often optimized using computational methods such as Gaussian09 software package, and the results are compared with experimental data such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from Molecular Electrostatic Potential (MEP) analysis, which shows the distribution of electronic charge across the molecule. Typically, the negative charge is localized over the carbonyl group, making it a reactive site for nucleophilic attack, while the positive regions are over the nitrogen atoms, which could be sites for electrophilic attack . The presence of substituents like fluorine or bromine can influence the electronic distribution and thus the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as vibrational frequencies and corresponding assignments, are investigated using Fourier-transform infrared spectroscopy (FT-IR). The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is used to determine the charge transfer within the molecule, which is important for understanding its electronic properties . The first hyperpolarizability is calculated to find the compound's role in nonlinear optics, indicating potential applications in this field . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins and could act as anti-neoplastic agents, indicating their potential medicinal applications .
属性
IUPAC Name |
1-[3-(2-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-16-8-5-4-7-13(16)15-11-14(17-9-6-10-22-17)18-19(15)12(2)20/h4-10,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKUDUQSNHMOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

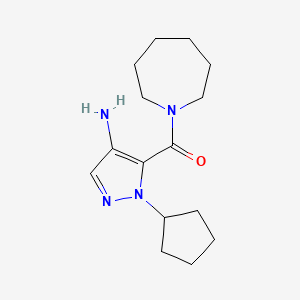

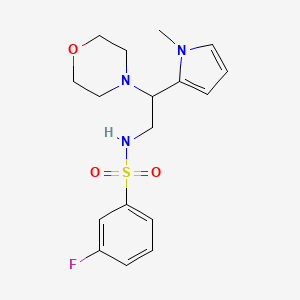
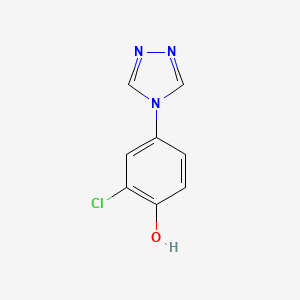
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)

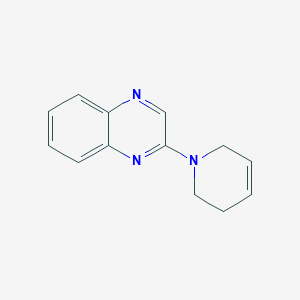

![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)
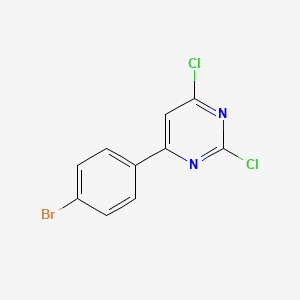

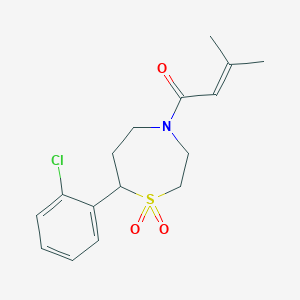
![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)